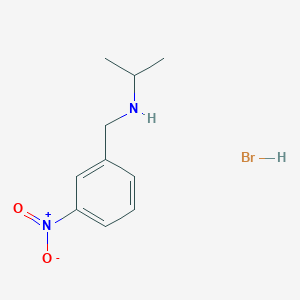
N-(3-nitrobenzyl)-2-propanamine hydrobromide
Overview
Description
“N-(3-nitrobenzyl)-2-propanamine hydrobromide” is likely a nitrogen-containing organic compound. It probably has a benzene ring (from the “benzyl” part of the name) with a nitro group attached (from the “3-nitro” part), and a propylamine group (from the “2-propanamine” part). The “hydrobromide” indicates it’s a salt of hydrobromic acid .
Molecular Structure Analysis
The molecular structure would likely include a benzene ring with a nitro group attached at the 3-position, and a propylamine group attached to the benzyl group. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The nitro group could be reduced to an amino group, and the propylamine group could react with carboxylic acids to form amides. The benzyl group could also undergo various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. It would likely be a solid at room temperature, given that it’s a salt. Its solubility in water and other solvents would depend on the specific structure .Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups like N-(3-nitrobenzyl)-2-propanamine hydrobromide have significant applications in synthetic chemistry. These groups can be removed by light irradiation, offering a non-invasive method to trigger chemical reactions or release active compounds at specific locations or times. This approach is promising for the development of light-responsive therapeutic agents and materials with controlled release mechanisms. The review by Amit, Zehavi, and Patchornik (1974) highlights the potential of photosensitive protecting groups, including nitrobenzyl derivatives, in the advancement of synthetic methodologies and their application in creating sophisticated chemical systems (Amit, Zehavi, & Patchornik, 1974).
Formation and Removal of Nitrosamines
This compound may also be relevant in the context of nitrosamine formation, given its structural similarity to nitrobenzyl compounds. Sgroi et al. (2018) reviewed the formation of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater, focusing on removal techniques. While not directly mentioning this compound, understanding the mechanisms behind NDMA formation and mitigation strategies can be crucial for handling similar compounds in pharmaceutical and environmental contexts (Sgroi et al., 2018).
Future Directions
properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.BrH/c1-8(2)11-7-9-4-3-5-10(6-9)12(13)14;/h3-6,8,11H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOQVVZVRXQBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)
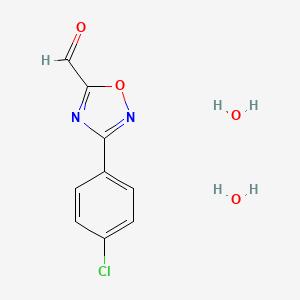
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B3107123.png)
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)
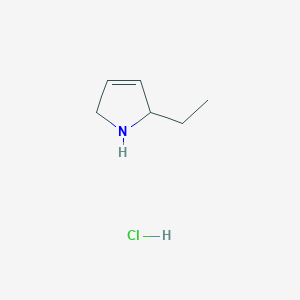
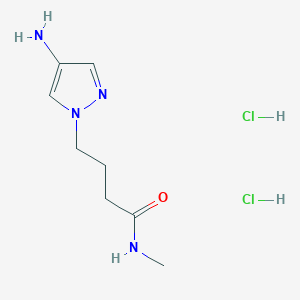

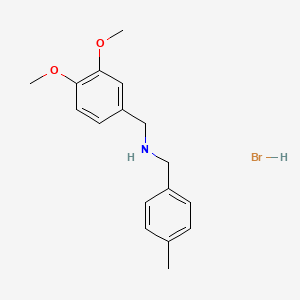
amine hydrobromide](/img/structure/B3107179.png)

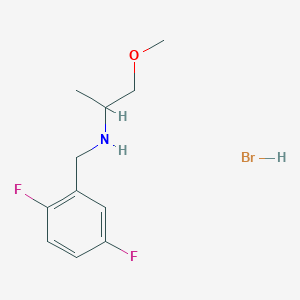

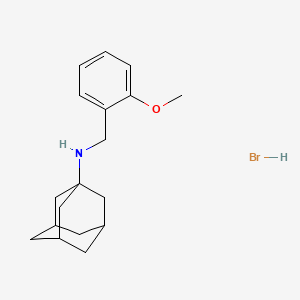
![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)